molecular formula C8H10N2O2 B8781267 (2-Hydroxy-p-tolyl)urea CAS No. 29053-94-9

(2-Hydroxy-p-tolyl)urea

Cat. No.: B8781267
CAS No.: 29053-94-9
M. Wt: 166.18 g/mol
InChI Key: RDWSVHLVSMKYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-p-tolyl)urea (CAS 29053-94-9) is a substituted urea derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a urea moiety adjacent to a phenolic hydroxyl group on a toluene ring, a structural motif known as a 2-hydroxy diarylurea. This configuration is a privileged scaffold in drug discovery due to its ability to form intricate hydrogen-bonding networks, which is crucial for generating specific and high-affinity interactions with biological targets . This molecular architecture is particularly valuable in the design of enzyme inhibitors, with research highlighting its role as a key pharmacophore in kinase inhibitor development for potential anticancer therapies . The broader class of unsymmetrical urea derivatives, to which this compound belongs, is essential in a wide array of biologically active compounds, including enzyme inhibitors, antiviral agents, and selective receptor modulators . Furthermore, the 2-hydroxy diarylurea structure finds applications beyond pharmaceuticals, serving as a valuable building block in materials science for the design of self-assembled structures, functional polymers, and fluorescent probes . Modern synthetic approaches, such as those utilizing hypervalent iodine reagents, allow for the efficient construction of such unsymmetrical ureas under mild, metal-free conditions, facilitating access to these complex molecules for research . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29053-94-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(2-hydroxy-4-methylphenyl)urea

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-6(7(11)4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)

InChI Key

RDWSVHLVSMKYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N)O

Origin of Product

United States

Contextualization Within the Broader Field of Urea Derivatives and Functionalized Aromatic Compounds

Urea (B33335) derivatives constitute a significant class of organic compounds with a central role in medicinal chemistry and drug development. nih.gov Their ability to form multiple stable hydrogen bonds with biological targets is key to their specific activities. nih.gov This class of compounds is integral to the development of a wide array of therapeutic agents, including those with anticancer, antibacterial, and anti-HIV properties. nih.govresearchgate.net The versatility of the urea functionality also extends to materials science and organocatalysis. nih.gov

Functionalized aromatic compounds are fundamental building blocks in organic chemistry, with applications spanning pharmaceuticals, materials science, and electronics. ijrar.orgnumberanalytics.com The introduction of various functional groups onto an aromatic ring, such as in benzene (B151609) derivatives like toluene (B28343) and phenol (B47542), expands their utility. ijrar.org These compounds are crucial in creating advanced polymers, agrochemicals, and even components for organic electronic devices. ijrar.org The functionalization of aromatic systems allows for the fine-tuning of their physical and chemical properties, enabling their use in a diverse range of applications, from bio-imaging to the synthesis of complex molecules. rsc.orgrsc.orgresearchgate.net

(2-Hydroxy-p-tolyl)urea belongs to both of these important classes of molecules. It is a derivative of urea, where a hydroxy-p-tolyl group is attached to the urea backbone. ontosight.ai This structure suggests potential for biological activity and diverse applications, positioning it as a compound of interest for further research. ontosight.aiontosight.ai

Significance of Hydroxyl and Tolyl Moieties in Contemporary Organic Chemistry

The hydroxyl (-OH) group is a highly significant functional group in organic chemistry, characterizing alcohols and phenols. britannica.com Its polarity and ability to form hydrogen bonds are responsible for many of the physical and chemical properties of the molecules containing it. britannica.com The hydroxyl group is considered hydrophilic and can increase the water solubility of organic compounds. britannica.com In synthesis, hydroxyl groups are very reactive and often need to be "protected" by converting them into less reactive functional groups to allow for selective reactions at other parts of the molecule. libretexts.org

The tolyl group, a functional group derived from toluene (B28343) (C₆H₅CH₃), exists in three isomeric forms: ortho (o-tolyl), meta (m-tolyl), and para (p-tolyl). wikipedia.org These are aryl groups that are generally considered nonpolar and hydrophobic. wikipedia.org Tolyl groups are common in various chemical compounds and can be introduced into molecules through methods like Williamson ether synthesis or C-C coupling reactions. wikipedia.org In synthetic chemistry, tolyl sulfonates are notable for being excellent leaving groups, which facilitates nucleophilic substitution reactions. wikipedia.org

The presence of both a hydroxyl group and a p-tolyl group in (2-Hydroxy-p-tolyl)urea imparts a combination of hydrophilic and hydrophobic characteristics, along with specific reactive sites. This unique combination of functional groups is a key driver for its investigation in various research areas.

Computational and Theoretical Studies of 2 Hydroxy P Tolyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method, offering a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and stability. Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 1: Illustrative Optimized Geometric and Electronic Parameters for (2-Hydroxy-p-tolyl)urea (Note: Specific calculated values for this compound are not available in the reviewed scientific literature. This table illustrates the type of data obtained from DFT calculations.)

Parameter Description Typical Value
Bond Lengths (Å)
O-H (hydroxyl) Distance between oxygen and hydrogen of the hydroxyl group. Data not available
C-N (urea) Distance between carbonyl carbon and nitrogen atoms. Data not available
N-H (urea) Distance between nitrogen and hydrogen of the urea (B33335) group. Data not available
**Bond Angles (°) **
C-O-H Angle of the hydroxyl group. Data not available
N-C-N Angle within the urea moiety. Data not available
Electronic Properties (eV)
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Data not available
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Data not available

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated using DFT and is invaluable for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different electrostatic potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential, which are electron-poor and are favorable sites for nucleophilic attack.

Green: Regions of near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen atoms, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amine groups, highlighting their electrophilic or acidic nature.

Fukui function analysis is a more quantitative method within DFT to predict local reactivity. It identifies which atoms within a molecule are most likely to participate in a chemical reaction by donating or accepting electrons. The analysis provides values for nucleophilic attack (ƒk+), electrophilic attack (ƒk-), and radical attack (ƒk0) for each atom (k) in the molecule. A higher Fukui function value at a particular atomic site indicates a greater propensity for that site to undergo the corresponding type of reaction. For this compound, this analysis would pinpoint the specific atoms most susceptible to attack, providing a more detailed reactivity profile than MEP analysis alone.

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond via homolysis, resulting in two radical fragments. It is a direct measure of bond strength. DFT calculations can provide reliable BDE values for all bonds in a molecule. For this compound, calculating the BDE for the O-H, N-H, and C-N bonds would be particularly important for understanding its thermal stability and antioxidant potential, as weaker bonds are more likely to break first.

Average Local Ionization Energy (ALIE) is a conceptual DFT quantity that represents the energy required to remove an electron from a specific point r on the molecular surface. The sites with the lowest ALIE values are the locations of the most loosely bound electrons and are therefore the most susceptible to electrophilic and radical attack. An ALIE surface map provides a detailed picture of reactivity, complementing MEP and Fukui analyses.

Table 2: Key Bond Dissociation Energies (BDE) for this compound (Note: Calculated BDE values for the specified molecule are not available in the reviewed literature.)

Bond Description of Cleavage Calculated BDE (kJ/mol)
O–H Homolytic cleavage of the hydroxyl bond. Data not available
N–H Homolytic cleavage of an amine bond in the urea group. Data not available

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These theoretical spectra are crucial for assigning peaks in experimental NMR data.

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Theoretical frequencies are often systematically scaled to correct for anharmonicity and other method-based errors, allowing for a direct comparison with experimental IR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. These calculations predict the wavelength of maximum absorption (λmax) in a UV-Visible spectrum, providing insight into the electronic transitions within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Note: Specific predicted spectroscopic data for this molecule are not available in the reviewed literature.)

Spectrum Parameter Predicted Value
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available
IR Vibrational Frequencies (cm⁻¹) Data not available

| UV-Vis | λmax (nm) | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion, providing a "movie" of molecular motion.

For this compound, MD simulations would be used to explore its conformational landscape—the full range of shapes the molecule can adopt through bond rotations. This is particularly relevant for understanding the flexibility of the molecule and the relative stability of different conformers. Furthermore, MD simulations can model the dynamic interactions between this compound and solvent molecules, revealing information about its solvation and how it behaves in a solution, which is crucial for understanding its behavior in a biological or chemical system. To date, specific MD simulation studies on this compound have not been reported in the accessible literature.

Supramolecular Chemistry and Intermolecular Interactions of 2 Hydroxy P Tolyl Urea

Hydrogen Bonding Networks Involving the Urea (B33335) and Hydroxyl Moieties

The urea and hydroxyl groups are powerful hydrogen bond donors and acceptors, and their interplay is central to the structural chemistry of (2-Hydroxy-p-tolyl)urea. These interactions are not merely structural elements but are fundamental to the processes of molecular recognition and self-assembly.

The hydrogen bond is a critical interaction in determining the structure and functionality of molecules like proteins and amino acids, with the N-H···O interaction being of particular importance. aps.org In the crystalline state, this compound and related molecules exhibit a network of these hydrogen bonds. The urea group itself provides two N-H donors and a carbonyl oxygen acceptor, while the hydroxyl group provides an O-H donor and an oxygen acceptor.

Table 1: Representative Hydrogen Bond Types in Urea Derivatives

Donor (D) Acceptor (A) Interaction Type Typical Role in Supramolecular Assembly
N-H (Urea) O=C (Urea) Intermolecular Formation of tapes and sheets
O-H (Hydroxyl) O=C (Urea) Intermolecular Linking of primary motifs
N-H (Urea) O-H (Hydroxyl) Intermolecular Cross-linking of chains or layers
O-H (Hydroxyl) O-H (Hydroxyl) Intermolecular Formation of dimeric or catemeric motifs
N-H (Urea) O (Hydroxyl) Intramolecular Conformational stabilization
O-H (Hydroxyl) N (Urea) Intramolecular Conformational stabilization

The presence of the hydroxyl group ortho to the urea substituent on the phenyl ring allows for the possibility of intramolecular hydrogen bonding. This type of interaction, where the hydrogen bond is formed within the same molecule, can play a crucial role in controlling the molecule's conformation. jchemrev.com An intramolecular hydrogen bond between the hydroxyl proton and the urea's carbonyl oxygen can lead to the formation of a stable six-membered pseudo-ring. This can lock the molecule into a specific planar conformation. researchgate.net

The formation of such intramolecular hydrogen bonds is often in competition with intermolecular hydrogen bonding. worktribe.com The balance between these two can be subtle and can sometimes lead to the existence of conformational polymorphs, where the same molecule crystallizes in different forms due to different hydrogen bonding patterns. worktribe.com The preference for an intra- or intermolecular interaction can be influenced by factors such as the solvent used for crystallization. worktribe.com In some cases, the intramolecular N-H···O hydrogen bond is a dominant feature, stabilizing the molecular conformation. researchgate.netvulcanchem.com

Crystal Engineering and Self-Assembly Processes

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. In the case of this compound, the predictable nature of hydrogen bonding allows for a rational approach to designing specific solid-state architectures.

Supramolecular synthons are robust and predictable non-covalent interactions that can be reliably used to build larger molecular assemblies. oup.com In urea-based systems, one of the most well-known synthons is the R2(2)(8) motif, where two urea molecules form a centrosymmetric dimer through a pair of N-H···O=C hydrogen bonds. researchgate.net

Another significant synthon, particularly relevant when other functional groups are present, is the R2(1)(6) motif. rsc.org This involves a bifurcated hydrogen bond where two N-H groups from a single urea molecule donate to a single acceptor atom. rsc.org While this is often observed with halide acceptors in metal complexes, the principle can be extended to other systems. rsc.org The reliability of these synthons makes them powerful tools in the rational design of crystal structures. scilit.comchim.it

Table 2: Common Supramolecular Synthons in Urea-Based Crystals

Synthon Description Commonality
R2(2)(8) Centrosymmetric dimer formed by two urea molecules. Very common in disubstituted ureas.
R2(1)(6) Bifurcated hydrogen bond from one urea to a single acceptor. Observed in the presence of suitable acceptors.
C(4) Chain motif formed by single N-H···O=C hydrogen bonds. Can lead to the formation of polymeric tapes.

The interplay of the various hydrogen bonding possibilities in this compound can lead to the formation of both discrete dimeric assemblies and extended polymeric structures in the solid state. Dimerization is a common feature, often driven by the strong tendency of the urea groups to form the R2(2)(8) synthon. researchgate.net These dimeric units can then serve as building blocks for larger structures.

For example, the hydroxyl groups can provide additional hydrogen bonding sites that link these dimers into one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. iucr.org The formation of polymeric tapes is a characteristic feature of many disubstituted ureas, where molecules are linked head-to-tail by N-H···O=C hydrogen bonds. worktribe.com The specific architecture adopted will depend on the subtle balance of the different intermolecular forces at play.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org Urea derivatives are well-known for their ability to act as hosts, particularly for anions, due to the hydrogen bond donating capabilities of the N-H groups. scispace.com

While specific studies on the host-guest chemistry of this compound are not extensively documented, the principles of molecular recognition are clearly at play in its self-assembly. Molecular recognition is the specific binding of a guest to a complementary host. mdpi.com The same hydrogen bonding interactions that drive the formation of the crystal structure are also responsible for the recognition events that would be involved in binding a guest molecule. The combination of the urea and hydroxyl groups provides a specific spatial arrangement of hydrogen bond donors and acceptors that could be exploited for the selective binding of particular guests. nih.gov The design of receptors for specific molecules often relies on positioning urea functionalities in a way that they can cooperatively bind to the target. researchgate.netunipv.it

Influence of Substituent Steric and Electronic Effects on Supramolecular Arrangement

The phenylurea moiety itself is a robust synthon in supramolecular chemistry due to its capacity to form strong and directional hydrogen bonds through the urea N-H donors and the carbonyl C=O acceptor. scispace.com The self-complementarity of the urea group often leads to the formation of one-dimensional hydrogen-bonded chains or tapes. researchgate.netacs.org However, the presence of substituents on the phenyl ring can either reinforce or disrupt these primary interactions, leading to a variety of supramolecular architectures.

Steric Effects

The steric bulk of substituents, particularly at the ortho position, has a profound impact on the conformation of the diaryl urea molecule. Ortho-substituents can force the urea and phenyl moieties into a non-coplanar conformation. scispace.com This enforced twisting can pre-organize the molecule for more effective intermolecular hydrogen bonding. scispace.com For instance, studies on ortho-substituted N,N'-diphenylureas have shown that these molecules exhibit a higher rotational barrier around the amide bond compared to their meta-substituted counterparts, resulting in a more limited range of torsion angles in the solid state. researchgate.netresearchgate.net

In this compound, the ortho-hydroxyl group imposes a significant steric constraint, which is expected to induce a twisted conformation between the phenyl ring and the urea group. This is a crucial factor in determining the accessibility of the N-H and C=O groups for hydrogen bonding. While larger ortho-substituents can sometimes lead to steric hindrance that impedes intermolecular interactions, smaller groups like hydroxyl or methyl can enhance self-association by optimizing the geometry for hydrogen bonding. scispace.com

Electronic Effects

The electronic nature of the substituents (electron-donating or electron-withdrawing) modifies the acidity of the N-H protons and the basicity of the carbonyl oxygen, thereby influencing the strength and geometry of the hydrogen bonds. Electron-withdrawing groups, for example, can increase the acidity of the ortho C-H donor, potentially strengthening intramolecular C-H···O interactions. researchgate.net

In this compound, the hydroxyl group is generally considered an electron-donating group by resonance, which would increase the electron density on the phenyl ring. The para-tolyl group is also weakly electron-donating. These electronic characteristics can influence the hydrogen-bonding propensity. Furthermore, the hydroxyl group itself is a potent hydrogen bond donor and acceptor, introducing the possibility of additional hydrogen-bonding motifs beyond the typical urea-urea interactions. This can lead to competition between different hydrogen bond donors and acceptors within the crystal structure, resulting in more complex supramolecular assemblies. For example, the hydroxyl group can engage in intramolecular hydrogen bonding with the urea carbonyl oxygen or participate in intermolecular hydrogen bonds with neighboring molecules.

The interplay of these steric and electronic effects gives rise to a diverse range of supramolecular structures. The specific arrangement adopted by this compound in the solid state will be a fine balance between the drive to form strong urea-urea hydrogen-bonded tapes and the influence of the hydroxyl and tolyl substituents, which may favor alternative packing motifs.

The following table summarizes the general influence of different types of substituents on the supramolecular arrangement of phenylurea derivatives, providing a framework for understanding the behavior of this compound.

Substituent PositionSubstituent TypeGeneral Influence on Supramolecular ArrangementReference
OrthoBulky (e.g., ethyl)Enforces a non-coplanar conformation, which can pre-organize the molecule for hydrogen bonding, but excessive bulk may cause steric hindrance. scispace.com
OrthoSmall (e.g., methyl)Enhances intermolecular interactions more efficiently than larger groups by reducing steric hindrance while still enforcing a favorable non-coplanar conformation. scispace.com
MetaElectron-withdrawing (e.g., nitro)Can promote bonding with strong acceptor solvents and influence the formation of urea-nitro synthons over urea-urea tapes. acs.orgnih.gov
ParaElectron-donating (e.g., methyl)Can subtly influence the electronic properties of the urea moiety and participate in weaker interactions that direct the overall packing. acs.org
Ortho/ParaHydrogen-bond donor/acceptor (e.g., hydroxyl)Introduces competing hydrogen-bonding sites, potentially leading to more complex 2D or 3D networks instead of simple 1D chains. acs.org

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy P Tolyl Urea

Mechanistic Investigations of Derivatization Reactions

Derivatization is a common strategy used to modify the chemical properties of a molecule, often for analytical purposes such as chromatography. For (2-Hydroxy-p-tolyl)urea, derivatization can target the reactive hydroxyl and urea (B33335) functionalities.

Mechanistic studies on the derivatization of analogous structures reveal that the process typically involves nucleophilic attack by the heteroatom (oxygen or nitrogen) on an electrophilic reagent. For instance, the derivatization of phenolic hydroxyl groups with isocyanates proceeds via the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the isocyanate. This forms an unstable intermediate which then undergoes proton transfer to yield a stable carbamate (B1207046) derivative.

Similarly, the urea nitrogens can be derivatized. The terminal -NH₂ group is generally more nucleophilic than the nitrogen atom attached to the aromatic ring, whose lone pair is delocalized. Reactions with acylating or alkylating agents would thus preferentially occur at this terminal nitrogen. For analytical determination, urea itself can be converted to more readily detectable derivatives like 2-hydroxypyrimidine (B189755) through condensation reactions.

A common reaction involving urea is the Hofmann rearrangement, where a primary amide is converted to an isocyanate intermediate in the presence of a reagent like phenyliodine diacetate (PIDA). organic-chemistry.org This isocyanate can then be trapped by a nucleophile. organic-chemistry.org While this is typically a method for urea synthesis, the underlying principle of isocyanate formation is relevant to the reactivity of the urea functional group. organic-chemistry.orgthieme-connect.com

Reactivity Profile of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group in this compound is acidic (pKa typically between 10 and 12) and its oxygen atom is nucleophilic, making it susceptible to both etherification and esterification. wikipedia.org

Etherification: Phenolic ethers are commonly synthesized via the Williamson ether synthesis. This two-step mechanism involves the deprotonation of the phenol (B47542) by a strong base (e.g., sodium hydroxide, sodium hydride) to form a highly nucleophilic phenoxide ion. This is followed by a nucleophilic substitution (Sₙ2) reaction where the phenoxide attacks an alkyl halide or another substrate with a good leaving group, displacing the leaving group to form the ether. The reactivity of aliphatic hydroxyl groups is generally greater than that of phenolic hydroxyls in reactions with isocyanates, a difference attributed to the more acidic character and steric hindrance of the phenolic group. nih.gov

Esterification: Phenolic esters can be formed by reacting the phenol with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. When reacting with a carboxylic acid, an acid catalyst is typically required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the phenolic oxygen. nih.gov The reaction is reversible and water is removed to drive it to completion. The reaction with acid chlorides or anhydrides is generally faster and irreversible, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Interactive Data Table: Reactions of the Hydroxyl Group

Reaction Type General Reaction Reagents & Conditions Mechanism
Etherification Ar-OH + R-X → Ar-O-R + X⁻ 1. Strong Base (e.g., NaOH, NaH) 2. Alkyl Halide (R-X) Sₙ2: Nucleophilic attack of the generated phenoxide ion on the alkyl halide.
Esterification Ar-OH + RCOOH ⇌ Ar-O-C(=O)R + H₂O Acid Catalyst (e.g., H₂SO₄), Heat Nucleophilic Acyl Substitution: Attack of phenolic oxygen on the protonated carbonyl carbon of the carboxylic acid.

| Esterification | Ar-OH + RCOCl → Ar-O-C(=O)R + HCl | Base (e.g., Pyridine) | Nucleophilic Acyl Substitution: Attack of phenolic oxygen on the highly electrophilic carbonyl carbon of the acid chloride. |

Reactions at the Urea Nitrogen Atoms (e.g., Alkylation, Acylation)

The urea moiety possesses two nitrogen atoms, both of which have lone pairs and are potentially nucleophilic. However, the nitrogen atom directly attached to the tolyl ring (N-1) is significantly less basic and nucleophilic than the terminal nitrogen atom (N-3). This is because the lone pair on N-1 is delocalized into the aromatic π-system, reducing its availability. Consequently, reactions like alkylation and acylation are expected to occur preferentially at the N-3 position.

Alkylation: N-alkylation of ureas can be achieved by reacting them with alkylating agents such as alkyl halides. google.com The mechanism is a standard Sₙ2 reaction where the nucleophilic terminal nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is often carried out in the presence of a base to deprotonate the urea, increasing its nucleophilicity, or to neutralize the acid formed if the urea salt is used. wikipedia.org

Acylation: Acylation of the terminal nitrogen leads to the formation of N-acylureas. wikipedia.org This reaction proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen attacks the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride ion) to yield the acylated product. The synthesis of acyl ureas can be achieved in two steps by first generating an N-(phenoxycarbonyl)benzamide intermediate, which then couples with an amine. nih.gov

Interactive Data Table: Reactions at the Urea Nitrogen Atoms

Reaction Type General Reaction Reagents & Conditions Mechanism
Alkylation Ar-NH-C(=O)-NH₂ + R-X → Ar-NH-C(=O)-NH-R + HX Base (optional), Alkyl Halide (R-X) Sₙ2: Nucleophilic attack of the terminal nitrogen on the alkyl halide.

| Acylation | Ar-NH-C(=O)-NH₂ + R-COCl → Ar-NH-C(=O)-NH-C(=O)R + HCl | Base (e.g., Pyridine), Acid Chloride (R-COCl) | Nucleophilic Acyl Substitution: Attack of the terminal nitrogen on the carbonyl carbon of the acylating agent. |

Electrophilic Aromatic Substitution on the Tolyl Ring

The tolyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the hydroxyl group, the urea group, and the methyl group. masterorganicchemistry.com

The directing effects of these substituents determine the position of substitution:

-OH (hydroxyl) group: A powerful activating group and an ortho-, para-director due to its strong +R (resonance) effect. libretexts.org It directs incoming electrophiles to positions 3 and 5.

-NHCONH₂ (urea) group: An activating group and an ortho-, para-director, also through a +R effect from the nitrogen lone pair. pressbooks.pub It directs to position 6 (the para position 4 is blocked).

-CH₃ (methyl) group: A weakly activating group and an ortho-, para-director through an inductive effect and hyperconjugation. It directs to positions 3 and 5 (the para position 1 is blocked).

The hydroxyl group is the strongest activator among the three. libretexts.org Since all three groups direct to positions 3 and 5, these positions are exceptionally activated and are the primary sites for electrophilic attack. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org This is the rate-determining step. libretexts.org In a subsequent fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org

Interactive Data Table: Electrophilic Aromatic Substitution Reactions

Reaction Type General Reaction Reagents Electrophile (E⁺)
Halogenation Ar-H + X₂ → Ar-X + HX X₂ (X=Br, Cl) δ⁺X in X-X bond (no Lewis acid needed due to high activation)
Nitration Ar-H + HNO₃ → Ar-NO₂ + H₂O HNO₃ / H₂SO₄ NO₂⁺ (Nitronium ion)
Sulfonation Ar-H + SO₃ → Ar-SO₃H Fuming H₂SO₄ (SO₃ in H₂SO₄) SO₃
Friedel-Crafts Alkylation Ar-H + R-X → Ar-R + HX R-X / Lewis Acid (e.g., AlCl₃) R⁺ (Carbocation)

| Friedel-Crafts Acylation | Ar-H + R-COCl → Ar-C(=O)R + HCl | R-COCl / Lewis Acid (e.g., AlCl₃) | R-C≡O⁺ (Acylium ion) |

Ring-Closing Reactions and Cyclization Pathways

The ortho arrangement of the hydroxyl and urea groups on the aromatic ring provides a perfect scaffold for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. One of the most probable cyclization pathways for this compound is the formation of a benzoxazinone (B8607429) derivative.

A plausible mechanism for this transformation involves an intramolecular nucleophilic attack. Under thermal or acid-catalyzed conditions, the nucleophilic hydroxyl oxygen can attack the electrophilic carbonyl carbon of the urea moiety. This forms a tetrahedral intermediate. Subsequent elimination of the terminal amino group (as ammonia (B1221849), NH₃) from this intermediate would lead to ring closure and the formation of a stable, six-membered heterocyclic ring. The resulting structure would be a 6-methyl-2H-benzo[d] libretexts.orgnih.govoxazin-2-one. The synthesis of 1,4-benzoxazinone derivatives is a known process, highlighting the feasibility of such cyclizations involving ortho-aminophenols. nih.govorganic-chemistry.org

Another potential pathway, though perhaps less common, could involve the reaction of the urea nitrogen with a suitable electrophile that could then facilitate ring closure. For example, enantioselective intramolecular C-H amination of urea derivatives has been reported to form 2-imidazolidinones, demonstrating the capacity of the urea group to participate in ring-forming reactions. researchgate.net In the context of this compound, the most direct pathway remains the intramolecular condensation driven by the proximity of the reactive hydroxyl and urea carbonyl groups.

Catalytic Applications of 2 Hydroxy P Tolyl Urea and Urea Based Systems

Applications as Hydrogen Bond Donor Catalysts

Urea (B33335) derivatives are widely recognized for their ability to act as effective hydrogen bond donor catalysts. The two N-H groups of the urea moiety can form bidentate hydrogen bonds with substrates containing Lewis basic sites, such as carbonyl groups. This interaction activates the substrate towards nucleophilic attack, thereby accelerating the reaction rate. The catalytic efficacy of urea-based systems is influenced by the electronic properties of the substituents on the urea nitrogen atoms. Electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and increased catalytic activity.

In the context of (2-Hydroxy-p-tolyl)urea, the tolyl group provides steric bulk and electronic modulation, while the ortho-hydroxy group can potentially engage in intramolecular hydrogen bonding or act as an additional site for substrate interaction, potentially leading to enhanced catalytic performance and selectivity. The ability of urea-based systems to act as hydrogen bond donors has been harnessed in a variety of organic transformations, including cycloaddition reactions and in promoting electrochemical processes.

Development of this compound as an Organocatalyst

While specific studies detailing the development of this compound as a standalone organocatalyst are not extensively documented in the current literature, the principles of organocatalysis suggest its potential. The design of effective organocatalysts often involves the incorporation of functional groups capable of non-covalent interactions, such as hydrogen bonding.

The development of a this compound-based organocatalyst would likely involve leveraging its hydrogen-bonding capabilities to activate substrates. Its synthesis from readily available precursors makes it an attractive target for catalyst design. Further research in this area could focus on modifying the aromatic ring with various substituents to fine-tune its steric and electronic properties, thereby optimizing its catalytic activity and selectivity for specific organic reactions. The development of chiral variants of this molecule could also open avenues for its use in asymmetric catalysis.

Integration into Porous Organic Polymers (POPs) for Heterogeneous Catalysis

A significant advancement in the application of urea-based catalysts has been their incorporation into solid supports, such as porous organic polymers (POPs). This strategy combines the catalytic activity of the urea moiety with the benefits of heterogeneous catalysis, including ease of catalyst separation, recyclability, and enhanced stability. While direct integration of this compound into POPs has not been specifically reported, studies on analogous "urea-rich" POPs provide a strong precedent for its potential in this area. nih.govresearchgate.net

These urea-functionalized POPs are typically synthesized through the condensation of urea-containing monomers, resulting in a robust, porous framework with a high density of catalytic sites. nih.govresearchgate.net The porous nature of these materials allows for efficient diffusion of reactants and products, while the urea units act as hydrogen bond donor catalysts.

Urea-rich POPs have demonstrated excellent catalytic activity in Knoevenagel condensation reactions. nih.govresearchgate.net The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. The urea moieties within the POP framework activate the carbonyl substrate through hydrogen bonding, facilitating the nucleophilic attack by the carbanion of the active methylene compound.

The following table summarizes the catalytic performance of a urea-rich POP in the Knoevenagel condensation of various aldehydes with malononitrile (B47326). nih.gov

EntryAldehydeProductTime (min)Yield (%)
14-Nitrobenzaldehyde2-(4-nitrobenzylidene)malononitrile1098
24-Chlorobenzaldehyde2-(4-chlorobenzylidene)malononitrile1595
34-Hydroxybenzaldehyde2-(4-hydroxybenzylidene)malononitrile2092
4Benzaldehyde2-benzylidenemalononitrile2590
54-Methylbenzaldehyde2-(4-methylbenzylidene)malononitrile3088
64-Methoxybenzaldehyde2-(4-methoxybenzylidene)malononitrile3585

Reaction conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), catalyst (0.02 g), solvent-free, 90 °C.

The data clearly indicates the high efficiency of the urea-rich POP catalyst across a range of substituted benzaldehydes. The catalyst's recyclability is also a key advantage, with studies showing minimal loss of activity after multiple reaction cycles. nih.gov

The catalytic utility of urea-rich POPs extends to multi-component reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. For instance, these heterogeneous catalysts have been successfully employed in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from the reaction of isatoic anhydride (B1165640), an aldehyde, and ammonium (B1175870) acetate. nih.gov

In this reaction, the urea groups are proposed to activate both the isatoic anhydride and the aldehyde, facilitating the cascade of reactions that lead to the final product. The reusability of the catalyst in these multi-component reactions further highlights the practical advantages of immobilizing urea-based catalysts on a solid support. nih.gov

The application of this compound or its derivatives integrated into POPs for oxidation, reduction, and asymmetric catalysis is a promising area for future research. While specific examples involving this particular molecule are currently lacking, the broader field of organocatalysis provides a conceptual basis.

For oxidation reactions , urea-based catalysts, particularly chiral derivatives, have been shown to be effective in the enantioselective oxidation of 1,2-diols. fao.org Incorporating such functionalities into a POP could lead to robust, recyclable catalysts for asymmetric oxidations.

In reduction reactions , while direct catalysis by ureas is less common, they can act as co-catalysts or ligands to modulate the activity and selectivity of metal-based reducing agents. The hydrogen-bonding ability of the urea moiety could play a role in substrate activation or in stabilizing transition states. Recent studies have shown the selective reduction of urea functionalities themselves using iridium catalysts, which could have implications for chemical recycling of urea-containing polymers. nih.gov

For asymmetric catalysis , the development of chiral POPs containing this compound or its chiral analogues is a key direction. By introducing chirality into the polymer backbone or as pendant groups, it may be possible to create a chiral microenvironment within the pores of the POP, enabling enantioselective transformations. The success of chiral urea derivatives in various asymmetric reactions underscores the potential of this approach. nih.gov

Ligand Design for Transition Metal Catalysis

Beyond organocatalysis, urea derivatives, including N-arylureas, have emerged as a versatile class of ligands for transition metal catalysis. rsc.org The urea moiety can coordinate to a metal center in various ways, and the electronic and steric properties of the ligand can be readily tuned by modifying the substituents. The use of urea-based ligands can offer advantages over traditional phosphine (B1218219) ligands, such as improved stability and different reactivity profiles.

This compound presents several potential coordination sites for metal ions, including the urea oxygen and nitrogen atoms, as well as the phenolic oxygen. This multi-dentate character could lead to the formation of stable metal complexes with unique catalytic properties. The design of ligands based on this scaffold could be beneficial in a range of transition metal-catalyzed reactions, such as cross-coupling reactions, where ligand properties play a crucial role in determining the efficiency and selectivity of the catalytic process.

Applications in Materials Science and Engineering

Incorporation into Polymeric Materials (e.g., Polyurethanes with Urea (B33335) Linkages)

(2-Hydroxy-p-tolyl)urea can be incorporated into polymer backbones, particularly in poly(urethane-urea)s (PUUs), to enhance their properties. PUUs are a class of segmented copolymers known for their excellent mechanical properties, which arise from the microphase separation of hard and soft segments. researchgate.net

The synthesis of PUUs typically involves a two-step process. researchgate.netnih.gov First, a macrodiol (the soft segment) reacts with an excess of a diisocyanate to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is chain-extended with a diamine, forming urea linkages that constitute the hard segments. nih.govscispace.com The hydroxyl group of this compound can react with isocyanate groups to form urethane linkages, integrating the molecule into the polymer structure.

The urea groups introduced are pivotal for the material's final properties. They can form strong, bidentate hydrogen bonds, which are stronger than the hydrogen bonds formed by urethane groups. cjps.org This strong intermolecular interaction promotes a higher degree of phase separation between the hard and soft segments, leading to improved mechanical strength, toughness, and thermal stability compared to conventional polyurethanes. nih.govgoogle.commdpi.com The properties of polyureas and polyurethanes can be significantly influenced by their chemical composition and the resulting micro-phase structures. nih.gov

Table 1: Influence of Urea Linkages on Polyurethane Properties
PropertyConventional Polyurethane (Urethane Linkages)Poly(urethane-urea) (Urea Linkages)Rationale for Difference
Hydrogen Bond StrengthModerate (Monodentate)Strong (Bidentate) cjps.orgUrea moiety has two N-H donors for each carbonyl acceptor, allowing for stronger and more organized hydrogen bonding networks.
Mechanical StrengthGoodExcellent nih.govEnhanced phase separation between hard and soft segments due to stronger physical crosslinks formed by urea groups.
Thermal StabilityGoodHigher google.comUrea linkages are generally more thermally stable than urethane linkages.
Phase SeparationModerateHigh mdpi.comThe strong, specific interactions between urea groups promote their aggregation into well-defined hard domains.

Development of Functional Materials with Tunable Properties

The incorporation of this compound and similar functional monomers allows for the development of materials with highly tunable properties. duke.eduornl.gov By systematically varying the chemical structure and composition of the constituent monomers, researchers can precisely control the macroscopic properties of the resulting polymer, such as its mechanical strength, elasticity, thermal behavior, and biodegradability. duke.edursc.org

For polymers containing the this compound moiety, tunability can be achieved through several strategies:

Varying Monomer Ratios: Adjusting the concentration of this compound relative to other polyols and diisocyanates in the formulation would directly impact the density of hydrogen bonds and the rigidity of the polymer backbone.

Leveraging Functional Groups: The hydroxyl group on the this compound molecule provides a reactive site for further chemical modifications or for forming additional hydrogen bonds, influencing solubility and intermolecular interactions. nih.gov

This approach is exemplified by amino acid-based poly(ester urea)s (PEUs), where changes in the amino acid side chain or the diol length result in a broad range of chemical, thermal, and mechanical properties. duke.edursc.org Similarly, the specific structure of this compound, with its combination of aromatic and polar groups, can be exploited to create materials with a unique and adjustable balance of properties.

Table 2: Strategies for Tuning Properties of Urea-Containing Polymers
Structural ComponentModification StrategyEffect on Material PropertiesExample
Hard Segment (Urea Content)Increase concentration of urea-forming monomers.Increases stiffness, tensile strength, and melting temperature. nsf.govUsing higher ratios of diamine chain extenders in PUU synthesis.
Soft Segment (e.g., Polyol)Change molecular weight or chemical nature (e.g., polyester vs. polyether).Affects elasticity, flexibility, and degradation characteristics.Using a higher molecular weight poly(dimethyl siloxane) to increase stretchability. ornl.gov
Functional GroupsIncorporate monomers with specific side groups (e.g., hydroxyl, carboxyl).Imparts new functionalities like reactivity, hydrophilicity, or specific biological interactions. nih.govUsing this compound to introduce free hydroxyl groups for potential crosslinking or further functionalization.
Copolymer CompositionRandom copolymerization of different diamine or diol monomers.Allows for precise, continuous tuning of thermal and mechanical properties. rsc.orgCopolymerizing two different amino-acid-based monomers to tailor shape memory behavior.

Potential for Self-Assembled and Self-Healing Materials

The strong, directional, and reversible nature of hydrogen bonds makes the urea moiety an ideal building block for supramolecular polymers and self-healing materials. cjps.orgnih.gov Molecules containing urea groups can spontaneously self-assemble into ordered, polymer-like chains or networks held together by non-covalent interactions. reading.ac.ukrsc.orgtue.nl

The this compound molecule is particularly well-suited for this purpose due to its multiple hydrogen bonding sites. The urea group itself can form robust, bifurcated N-H···O=C hydrogen bonds, which are a driving force for aggregation. tue.nl The additional hydroxyl group can participate in further hydrogen bonding, potentially leading to more complex and stable supramolecular structures.

This capacity for forming reversible networks is the basis for self-healing capabilities. When a material crosslinked by these hydrogen bonds is damaged, the bonds may break. However, they can reform upon the application of a stimulus like heat or simply over time at ambient temperature, restoring the material's integrity and mechanical properties. scispace.comornl.govnih.gov Research has shown that introducing dynamic covalent urea bonds, which can dissociate and re-form, can lead to polymers with excellent healing efficiencies. researchgate.netrsc.org Bio-based poly(hydroxyurethane-urea)s have been developed that exhibit self-healing due to reversible hydrogen and imine bonds. nih.gov

Table 3: Reversible Interactions in Self-Healing Urea-Based Materials
Reversible Bond TypeMechanismHealing StimulusKey Features
Hydrogen BondsDisruption and reformation of non-covalent N-H···O=C and O-H···O bonds. cjps.orgornl.govHeat, or spontaneous at room temperature.Intrinsic healing, repeatable, based on physical interactions.
Dynamic Covalent Urea BondsReversible dissociation of the urea bond into isocyanate and amine, often catalyzed. researchgate.netrsc.orgHeat, sometimes in the presence of a catalyst (e.g., zinc salts). rsc.orgCombines the strength of covalent bonds with the reversibility needed for healing.
Supramolecular PolymerizationAssembly and disassembly of monomers into long polymer chains via cooperative hydrogen bonding. nih.govreading.ac.ukConcentration, temperature, solvent.Creates materials that behave like polymers but can be reprocessed like small molecules.

Sensing Materials and Molecular Recognition Platforms

The urea functional group is a well-established motif in supramolecular chemistry for the recognition and sensing of anions. rsc.org The two polarized N-H groups of the urea moiety are perfectly positioned to act as a hydrogen-bond donor "cleft" that can bind to anions like halides, carboxylates, or phosphates. rsc.orgmdpi.com

A sensor based on this compound would operate on this principle of molecular recognition. The binding of a target anion to the urea group would cause a change in the molecule's electronic environment. If the urea receptor is coupled with a chromophore or fluorophore (a signaling unit), this binding event can be transduced into a measurable optical signal, such as a change in color or fluorescence intensity. mdpi.comnih.gov The aryl group in this compound can be part of such a signaling system.

Key aspects of urea-based sensors include:

Binding Affinity and Selectivity: The strength and specificity of the interaction with a particular anion can be tuned by modifying the electronic and steric properties of the groups attached to the urea. The tolyl and hydroxyl groups in this compound would influence its binding characteristics.

Signal Transduction: The recognition event must be converted into an observable signal. This is often achieved by attaching groups that change their absorption or emission properties upon anion binding. mdpi.com

Hydrogen Bonding: The fundamental interaction is the formation of multiple hydrogen bonds between the urea N-H groups and the anion. nih.govmdpi.comnih.gov

The design of effective anion receptors involves creating a combination of suitable binding sites and an appropriately sized cavity to complement a specific anion. mdpi.com

Table 4: Principles of Anion Sensing with Urea-Based Receptors
ComponentFunctionExample in a this compound-based Sensor
Binding SiteRecognizes and binds the target anion through non-covalent interactions.The two N-H groups of the urea moiety form hydrogen bonds with the anion. rsc.org
Signaling UnitTransduces the binding event into a detectable signal (e.g., optical or electrochemical).The p-tolyl group, potentially modified with other chromophoric groups, could report the binding event via a change in its UV-Vis absorption spectrum. mdpi.com
Modulating GroupsFine-tune the binding affinity, selectivity, and solubility of the receptor.The hydroxyl group could participate in binding or alter the electronic properties of the aromatic ring, affecting sensitivity.
Target AnalyteThe ion to be detected.Anions such as fluoride (F⁻), acetate (AcO⁻), or dihydrogen phosphate (H₂PO₄⁻). nih.gov

Molecular Interactions in Biological Systems for Research Purposes

Computational Molecular Docking Studies for Protein-Ligand Interaction Prediction

Based on a comprehensive review of publicly available scientific literature, no specific computational molecular docking studies for the compound (2-Hydroxy-p-tolyl)urea have been reported. While research has been conducted on structurally related compounds, such as 1,3-bis(p-hydroxyphenyl)urea in complex with enzymes like cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α), dedicated in silico modeling of this compound's binding affinity and interaction patterns with specific protein targets is not presently available semanticscholar.org.

Investigation of Enzyme Active Site Binding Mechanisms

Detailed experimental investigations into the specific binding mechanisms of this compound within enzyme active sites are not extensively documented in the current body of scientific research. Studies on analogous phenolic compounds have shown that they can act as enzyme inhibitors acs.orgresearchgate.net. The inhibitory action of these related molecules often involves interactions with the enzyme's active site, but a precise mechanism for this compound, including the identification of key amino acid residues involved in its binding and the nature of the chemical interactions, has not been elucidated.

Studies on the Mechanisms of Biomolecular Process Modulation (e.g., translation initiation inhibition)

Significant research has been conducted on the role of N,N'-diarylureas, a class of molecules to which this compound belongs, in the modulation of translation initiation. These studies have revealed a specific mechanism of action involving the activation of the Heme-Regulated Inhibitor (HRI) kinase semanticscholar.orgtandfonline.comscielo.br.

The activation of HRI by N,N'-diarylureas is a direct interaction, as evidenced by experiments showing that these compounds can activate HRI in cell-free lysates, independent of cellular stress signals like oxidative stress that are known to activate HRI through other pathways semanticscholar.org. This direct activation of HRI leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) semanticscholar.orgtandfonline.com. The phosphorylation of eIF2α is a critical control point in protein synthesis. Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, which in turn reduces the formation of the eIF2·GTP·Met-tRNAi ternary complex. This complex is essential for the recognition of the translation start codon, and its depletion leads to a general inhibition of translation initiation semanticscholar.org.

The specificity of this mechanism to HRI has been demonstrated through knockdown experiments. When the expression of other eIF2α kinases such as PKR, PERK, and GCN2 are reduced, the inhibitory effect of N,N'-diarylureas on translation initiation remains. However, reducing the expression of HRI significantly diminishes the activity of these compounds scielo.br. This indicates that HRI is the primary target through which N,N'-diarylureas exert their effects on translation initiation semanticscholar.orgscielo.br.

Advanced Analytical Techniques for 2 Hydroxy P Tolyl Urea Research

Chromatographic Methods for Purity Assessment and Separation (HPLC, LC-MS)

Chromatographic techniques are fundamental in the analysis of (2-Hydroxy-p-tolyl)urea, providing robust methods for separation and purity assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal tools in this domain.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purity determination of urea (B33335) derivatives. Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach. For instance, methods have been developed for N,N'-diarylurea derivatives using C18 columns with a mobile phase consisting of acetonitrile (B52724) and water, and UV detection at specific wavelengths like 245 nm. mdpi.com The purity of synthesized compounds, such as 1-(2-{[(5-Chloro-2-hydroxybenzylidene)amino]}phenyl)-3-(p-tolyl)urea, has been successfully confirmed to be greater than 95% using an isocratic mobile phase of acetonitrile and water (80:20) with UV detection at 263 nm. nih.gov For complex samples, gradient elution may be employed to achieve better separation of the main compound from its impurities. nih.gov A typical HPLC method validation for chemical purity assessment includes evaluating specificity, linearity, precision, accuracy, and the limit of quantification (LOQ). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both separation and identification. LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity, which is particularly useful for analyzing complex mixtures or trace-level impurities. For compounds that are difficult to retain on standard reversed-phase columns, derivatization can be employed to improve chromatographic behavior. nih.govbioanalysis-zone.com For example, urea has been derivatized with camphanic chloride to enhance its retention and separation for LC-MS/MS analysis. nih.govbioanalysis-zone.com Similarly, derivatization of urea to 2-hydroxypyrimidine (B189755) allows for quantification by HPLC-MS/MS. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS enhances resolution and allows for rapid analysis times. nih.gov

Interactive Table of HPLC Methods for Urea Derivatives
TechniqueColumnMobile PhaseDetectionApplicationReference
HPLCDiamonsil C18 (250 x 4.6 mm, 5 μm)60% Acetonitrile in waterDAD at 245 nmPurity of N,N'-diarylurea derivatives mdpi.com
HPLCNot specifiedAcetonitrile : Water (80:20)UV at 263 nmPurity of 1,3-diphenylurea (B7728601) Schiff bases nih.gov
HPLCC18Gradient: Water (0.1% TFA) and Acetonitrile (0.1% TFA)UV at 220 nmChemical purity of Glu-urea-Lys derivatives nih.gov
UHPLC-MS/MSHSS-T3 (1.8 μm)Gradient mobile phaseTandem MSQuantification of derivatized urea nih.gov
UPLC-MS/MSSyncronis HILIC (100 x 4.6 mm, 3 μm)Gradient: Water (0.1% formic acid) and AcetonitrileSRMQuantification of hydroxyurea (B1673989) nih.gov

Spectrophotometric Quantification and Complexation Studies

UV-Visible spectrophotometry is a straightforward and accessible technique for the quantification of this compound, leveraging the chromophoric nature of the molecule. The presence of the phenyl ring and urea functional groups allows for characteristic absorption in the UV region.

Direct Quantification: The direct measurement of UV absorbance can be used for quantification, although this method may lack selectivity in the presence of interfering substances. bibliotekanauki.pl For pure compounds, Beer-Lambert's law can be applied to determine concentration based on absorbance at a specific wavelength (λmax). For urea itself, direct absorption is only measurable in the far UV range (below 220 nm). bibliotekanauki.pl However, substituted aryl ureas exhibit stronger absorption at more accessible wavelengths.

Colorimetric Methods and Derivatization: To enhance sensitivity and selectivity, colorimetric methods involving derivatization are often employed. These methods typically involve a reaction that produces a colored product with a distinct λmax in the visible range. For example, urea can be derivatized with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium (Ehrlich's reaction) to form a colored complex that can be quantified. researchgate.net

Complexation Studies: UV-Vis spectrophotometry is also a valuable tool for studying the complexation of this compound with other molecules, such as metal ions. nih.gov Changes in the absorption spectrum, such as a shift in λmax (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromic or hypochromic effect), can indicate the formation of a complex. lidsen.comrsc.org By monitoring these spectral changes, it is possible to determine the stoichiometry and stability constants of the resulting complexes. rsc.org For instance, the complexation of urea with silver nanoparticles has been studied by observing the red shift in the surface plasmon resonance band of the nanoparticles. lidsen.com

Interactive Table of Spectrophotometric Methods
MethodPrincipleWavelength (λmax)ApplicationReference
Direct UV SpectrophotometryDirect measurement of light absorption by the analyte.< 220 nm (for urea)Quantification of pure urea solutions. bibliotekanauki.pl
Colorimetric Method (with PDAB)Derivatization with p-dimethylaminobenzaldehyde to form a colored product.~430 nmQuantification of urea in various samples. researchgate.net
Complexation with NanoparticlesInteraction with silver nanoparticles causing a shift in the plasmon resonance band.Shift from 435 nm to 450 nmQuantification and complexation study of urea. lidsen.com
Kinetic Assay (Indirect)Monitoring the change in absorbance of a pH indicator (e.g., phenol (B47542) red) during enzymatic hydrolysis of urea.560 nm (for phenol red)Studying enzyme kinetics with urea as a substrate. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Analysis

For a more in-depth analysis, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is a necessary step to increase volatility and thermal stability. sigmaaldrich.commdpi.com Common derivatization approaches include silylation, which replaces active hydrogens on hydroxyl and amine groups with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.commdpi.com Another approach involves derivatization with reagents like para-tolyl isocyanate (PTI), which selectively reacts with hydroxyl groups. nih.gov The resulting derivatives can be separated by GC and identified based on their mass spectra, which provide valuable structural information through characteristic fragmentation patterns. sigmaaldrich.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a premier technique for the definitive structural elucidation of compounds in complex mixtures, such as impurities or degradation products. nih.gov This method allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This eliminates the need for tedious isolation of each component. Both 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments can be performed in an LC-NMR setup, providing detailed structural connectivity information that is crucial for unequivocally identifying unknown compounds or confirming the structure of this compound. nih.gov

Advanced Data Processing and Suspect Screening Methodologies

The vast amount of data generated by modern analytical instruments, particularly high-resolution mass spectrometry (HRMS), requires advanced data processing techniques to extract meaningful information.

Suspect Screening: This approach is used to search for a large number of "suspected" compounds in a sample without the need for individual reference standards for each one. jhu.edu A suspect list containing the exact masses and other properties of potential compounds (e.g., metabolites, degradation products of this compound) is created. nih.govresearchgate.net The HRMS data is then mined for features that match the compounds on this list based on criteria like accurate mass, isotopic pattern, and fragmentation spectra. nih.govresearchgate.net This is a powerful tool for identifying previously unconsidered transformation products or contaminants in various matrices. nih.gov The workflow typically involves peak picking, retention time alignment, and matching against the suspect database. researchgate.net

Advanced Data Processing: Chemometric methods can be applied to complex datasets to enhance resolution and quantification. For example, in spectrophotometry where spectra of different components might overlap, multivariate curve resolution with alternating least squares (MCR-ALS) can be used to mathematically separate the signal of the pure analyte from the matrix interferences, thereby improving the accuracy and precision of the quantification. rsc.org In chromatography, advanced software workflows automate the process of peak detection, deconvolution, and library matching, which is essential for high-throughput analysis and comprehensive sample characterization. lu.se These workflows are critical in both suspect and non-targeted screening to manage the data and prioritize features for further investigation. researchgate.netnih.gov

Q & A

Q. What mechanistic insights explain conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer: Discrepancies may arise from polymorphism or solvent–solute hydrogen-bonding interactions. Design experiments to: (a) Characterize crystalline forms via PXRD and DSC. (b) Measure solubility in binary solvent systems (e.g., water-DMSO) using shake-flask methods. (c) Perform molecular dynamics simulations to model solvent interactions. Reconcile data by correlating solubility parameters (Hansen solubility parameters) with molecular conformation .

Q. How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

  • Methodological Answer: Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from nonspecific toxicity. Use siRNA knockdown or CRISPR-edited models to validate mechanism-of-action. Cross-reference with structural analogs to identify critical pharmacophores. Ensure assay conditions (e.g., pH, serum concentration) are standardized to minimize variability .

Q. What strategies are effective for designing in vivo studies to evaluate pharmacokinetic properties while addressing ethical and reproducibility concerns?

  • Methodological Answer:
  • Experimental Design: Use a crossover design in rodent models (n ≥ 6) to minimize inter-individual variability. Measure plasma concentrations via LC-MS/MS at multiple timepoints.
  • Ethical Compliance: Adhere to ARRIVE guidelines for humane endpoints and sample size justification. Include sham controls to account for stress-induced variability.
  • Data Reproducibility: Pre-register protocols on platforms like Open Science Framework and share raw data in FAIR-compliant repositories .

Q. How can computational modeling address gaps in understanding the compound’s interaction with biological targets (e.g., receptors, enzymes)?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., COX-2, CYP450 isoforms). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with experimental SAR data to refine force field parameters. Prioritize in silico ADMET profiling to guide in vivo testing .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data with high variability?

  • Methodological Answer: Apply non-linear regression (e.g., four-parameter logistic model) to calculate IC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For skewed data, employ non-parametric tests (Mann-Whitney U) or bootstrapping. Report confidence intervals and effect sizes to enhance transparency .

Q. How should researchers document and justify deviations from planned protocols in published studies?

  • Methodological Answer: Include a "Deviations and Limitations" subsection in the Methods. Classify deviations as minor (e.g., timing shifts) or major (e.g., protocol violations) and assess their impact using sensitivity analyses. Reference CONSORT or STROBE checklists for clinical/preclinical studies, respectively .

Ethical and Collaborative Considerations

Q. What frameworks ensure ethical data sharing while protecting intellectual property in multi-institutional studies?

  • Methodological Answer: Draft data-sharing agreements (DSAs) specifying access tiers (e.g., open, embargoed). Use blockchain-based platforms (e.g., IPwe) for timestamped IP protection. For clinical data, anonymize using k-anonymity or differential privacy algorithms. Align with GDPR/HIPAA standards and funder mandates (e.g., NIH Data Management Plans) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.